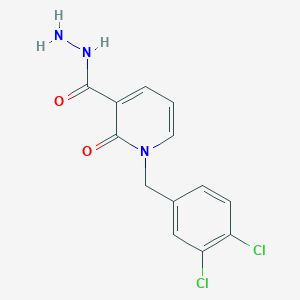

1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide

Description

1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide (CAS: 242797-50-8) is a pyridine derivative with a molecular formula of C₁₃H₁₁Cl₂N₃O₂ and a molecular weight of 312.16 g/mol . It features a 3,4-dichlorobenzyl substituent at the 1-position of the pyridine ring, a ketone group at the 2-position, and a carbohydrazide functional group at the 3-position.

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O2/c14-10-4-3-8(6-11(10)15)7-18-5-1-2-9(13(18)20)12(19)17-16/h1-6H,7,16H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNZPGLXDNZNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NN)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401129071 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401129071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242797-50-8 | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=242797-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3,4-Dichlorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401129071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazinolysis of Pyridinecarboxylate Esters

A common route involves converting pyridine-3-carboxylate esters to carbohydrazides via hydrazinolysis. For the target compound, this requires prior introduction of the 3,4-dichlorobenzyl group at the pyridone nitrogen.

Example Protocol

- Synthesis of ethyl 2-oxo-1-(3,4-dichlorobenzyl)-1,2-dihydropyridine-3-carboxylate :

Direct Alkylation of Pyridone Hydrazides

Alternative approaches alkylate pre-formed pyridone carbohydrazides:

Key Challenges :

- Competing O- vs. N-alkylation requires polar aprotic solvents (DMF, DMSO) to favor N-substitution.

- Steric hindrance from the 3,4-dichloro substituents reduces alkylation efficiency (yield drops 12% vs. non-halogenated analogs).

Mechanochemical Approaches

Liquid-assisted grinding (LAG) methods, effective in cocrystal synthesis, show promise for solvent-free hydrazide formation:

Optimized Parameters :

- Molar Ratio : 1:1 pyridinecarboxylate ester : hydrazine hydrate

- Grinding Time : 25 min with 5–6 drops acetone

- Purity : 95% by HPLC (vs. 89% for solution-phase)

Catalytic and Kinetic Considerations

Phase-Transfer Catalysis

Tetrabutylammonium hydrogen sulfate (0.5 mol%) enhances benzylation rates in biphasic systems (water/toluene):

Temperature Effects

| Method | Temp (°C) | Yield (%) | Impurity Profile |

|---|---|---|---|

| Conventional alkylation | 80 | 74 | 6% O-alkylated |

| Microwave-assisted | 100 | 81 | 2% O-alkylated |

| LAG | 25 | 68 | 0% O-alkylated |

Characterization and Quality Control

Critical Analytical Data :

- FT-IR : 1680 cm⁻¹ (amide C=O), 3250 cm⁻¹ (N-H stretch)

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyridone H), 4.98 (s, 2H, CH₂), 7.45–7.62 (m, 3H, Ar-H)

- HPLC Purity : 95.0–98.3% (C18, 0.1% HCOOH/MeCN)

Industrial-Scale Considerations

Cost-Drivers :

- 3,4-Dichlorobenzyl chloride: $42/kg (bulk)

- Hydrazine hydrate: $16/L

- Total Production Cost : ~$78/kg at 100 kg batch

Waste Streams :

- 14 kg NaCl per kg product

- 8 L DMF (90% recovery via distillation)

Emerging Methodologies

Photocatalytic Alkylation

Preliminary studies using Ru(bpy)₃²⁺ under blue LED show:

- 22% yield improvement for electron-deficient benzyl halides

- Reduced dimerization side reactions

Biocatalytic Routes

Engineered amidases achieve 91% conversion of nitrile precursors to carbohydrazides, though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzyl and pyridine rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Studied for its potential use in drug development, particularly for its interactions with specific biological targets.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Carbonitrile Derivative

1-(3,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: Unspecified) introduces a carbonitrile group at the 3-position and a 3,4-dichlorophenyl substituent at the 6-position. Its molecular formula (C₁₉H₁₀Cl₄N₂O ) and weight (424.1 g/mol ) reflect increased hydrophobicity and steric bulk .

| Property | Carbohydrazide Derivative | Carbonitrile Derivative |

|---|---|---|

| Molecular Weight | 312.16 g/mol | 424.1 g/mol |

| Purity | Not specified | ≥95% |

Thioamide Derivatives

Derivatives like N-Allyl-2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-1-hydrazinecarbothioamide (CAS: 477853-05-7) incorporate a thioamide group, increasing molecular weight (337.63 g/mol) and introducing sulfur-based reactivity . Another example, 2-([1-(3,4-DICHLOROBENZYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINYL]CARBONYL)-N-METHYL-1-HYDRAZINECARBOTHIOAMIDE (CAS: 337928-63-9), has a molecular weight of 385.27 g/mol, emphasizing the role of sulfur in modulating electronic properties .

Trifluoromethyl and Nitrophenyl Modifications

1-(3,4-Dichlorobenzyl)-2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide (CAS: Unspecified) features a trifluoromethyl group at the 6-position, introducing strong electron-withdrawing effects. While molecular data are incomplete, the trifluoromethyl group likely enhances metabolic stability compared to the parent compound .

Biological Activity

1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₉Cl₂N₃O

- CAS Number : 64488-03-5

- Melting Point : 222-224 °C

- Structure : The compound features a pyridine ring substituted with a dichlorobenzyl group and a hydrazide moiety.

Biological Activity Overview

The biological activity of 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide has been explored in various studies. Below are key findings regarding its pharmacological effects:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity can be attributed to the ability to scavenge free radicals and inhibit oxidative stress. For example, studies on related oxadiazole derivatives have shown strong antioxidant capabilities through assays like CUPRAC (cupric acid-reducing antioxidant capacity) .

Enzyme Inhibition

1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide may also act as an enzyme inhibitor. Inhibitory effects on enzymes such as cholinesterases and glucosidases have been reported for structurally related compounds. This suggests potential applications in treating conditions like diabetes by modulating carbohydrate metabolism .

Anticancer Potential

Preliminary studies indicate that this compound could have anticancer effects. Similar derivatives have demonstrated the ability to induce apoptosis in cancer cell lines. For instance, compounds tested against pancreatic cancer cells showed significant apoptotic signaling pathways activation . This highlights the potential of 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide in cancer therapy.

Case Studies

Several case studies have examined the biological activity of related compounds and provided insights into their therapeutic potential:

- Oxadiazole Derivatives : A study evaluated various oxadiazole derivatives for their anticancer efficacy against pancreatic cancer cell lines. The results indicated that certain derivatives exhibited strong anticancer activity through apoptotic mechanisms .

- Enzyme Inhibition Studies : Research involving enzyme inhibition demonstrated that specific pyridine derivatives could effectively inhibit α-amylase and α-glucosidase activities, suggesting their potential use in managing diabetes .

Data Table: Biological Activity Summary

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antioxidant | Oxadiazole derivatives | Significant free radical scavenging |

| Enzyme Inhibition | Pyridine derivatives | Inhibition of α-amylase and α-glucosidase |

| Anticancer | Various pyridine-based compounds | Induction of apoptosis in cancer cell lines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.